6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with aldehyde groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde typically involves the introduction of the trifluoromethyl group into the pyridine ring followed by the formation of the aldehyde groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid.
Reduction: 6-(Trifluoromethyl)pyridine-2,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and enzymes .
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but with only one aldehyde group.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
2,6-Pyridinedicarboxaldehyde: Lacks the trifluoromethyl group but has two aldehyde groups at the 2 and 6 positions.
Properties
Molecular Formula |
C8H4F3NO2 |
---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)7-2-5(3-13)1-6(4-14)12-7/h1-4H |
InChI Key |
COUMPBUBGQNKAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.